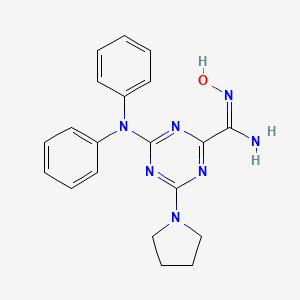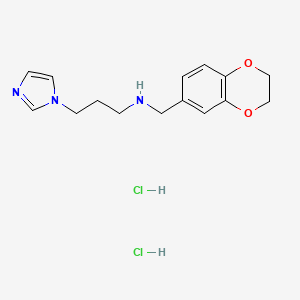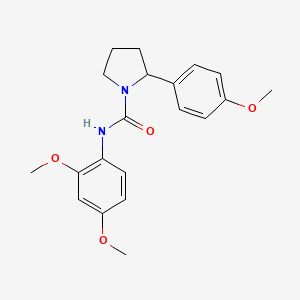
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and CDK9. CDKs are essential regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. PHA-793887 has shown promise as an anticancer agent in preclinical studies, and its mechanism of action and potential applications have been the subject of scientific research.
Wirkmechanismus
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide inhibits CDK2 and CDK9, which are involved in the regulation of the cell cycle and transcription, respectively. By inhibiting these kinases, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to inhibit the phosphorylation of RNA polymerase II, which is necessary for transcription. This inhibition can lead to the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B polymerase. 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has also been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. In animal studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has several advantages for laboratory experiments. It has been synthesized by multiple research groups, and its synthesis method has been well-established. It has demonstrated activity against a variety of cancer cell lines and has shown synergy with other anticancer agents. Additionally, it has been shown to have favorable pharmacokinetics in animal studies.
One limitation of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide is its selectivity for CDK2 and CDK9. While this selectivity may make it a more targeted anticancer agent, it may also limit its potential applications. Additionally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has shown synergy with paclitaxel and gemcitabine, and further research could identify other agents with which it may be combined for increased efficacy.
Another area of interest is the development of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide analogs with improved selectivity and potency. While 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has shown promising activity against cancer cells, its selectivity for CDK2 and CDK9 may limit its potential applications. Analog development could lead to compounds with improved selectivity for specific CDKs or other targets.
Finally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans. Clinical trials are needed to evaluate its safety and efficacy in cancer patients and to determine the most effective dosing regimen.
Synthesemethoden
The synthesis of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide involves several steps, including the reaction of 4,6-dichloro-5-nitropyrimidine with diphenylamine to form 4-(diphenylamino)-6-chloro-5-nitropyrimidine. This compound is then reacted with pyrrolidine and hydroxylamine to yield 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. The synthesis method has been described in detail in scientific literature, and the compound has been synthesized by multiple research groups.
Wissenschaftliche Forschungsanwendungen
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been studied for its potential as an anticancer agent. CDK inhibitors have shown promise in cancer therapy due to their ability to arrest the cell cycle and induce apoptosis in cancer cells. In preclinical studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has demonstrated activity against a variety of cancer cell lines, including breast, colon, and lung cancer. It has also shown synergy with other anticancer agents, such as paclitaxel and gemcitabine.
Eigenschaften
IUPAC Name |
N'-hydroxy-4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-17(25-28)18-22-19(26-13-7-8-14-26)24-20(23-18)27(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,28H,7-8,13-14H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBKKCZVMHTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)C(=NO)N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)/C(=N\O)/N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086215.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)


![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6086296.png)